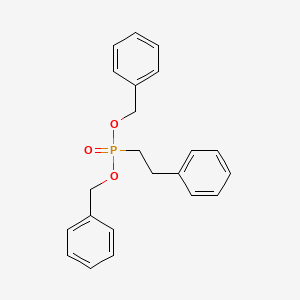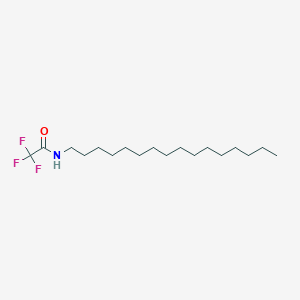
4-(2-cyclopropylpropan-2-ylamino)-2-methylsulfanylpyrimidine-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-cyclopropylpropan-2-ylamino)-2-methylsulfanylpyrimidine-5-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-cyclopropylpropan-2-ylamino)-2-methylsulfanylpyrimidine-5-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrimidine Ring: Starting from simple precursors like urea and β-diketones.
Introduction of the Methylthio Group: Using methylthiolating agents such as methyl iodide.
Amination: Introducing the cyclopropylpropan-2-yl group through nucleophilic substitution reactions.
Carboxamide Formation: Converting the intermediate to the final carboxamide form using appropriate reagents like ammonia or amines.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methylthio group, forming sulfoxides or sulfones.
Reduction: Reduction reactions could target the carboxamide group, converting it to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving alkyl halides or acyl chlorides.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Various functionalized derivatives depending on the substituents introduced.
科学研究应用
4-(2-cyclopropylpropan-2-ylamino)-2-methylsulfanylpyrimidine-5-carboxamide may have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.
Medicine: Possible development as a therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Use in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
作用机制
The mechanism of action would depend on the specific biological target. Generally, pyrimidine derivatives can act by:
Inhibiting Enzymes: Binding to active sites and blocking substrate access.
Modulating Receptors: Acting as agonists or antagonists to various receptors.
Interfering with DNA/RNA: Binding to nucleic acids and affecting replication or transcription processes.
相似化合物的比较
Similar Compounds
4-Amino-2-(methylthio)pyrimidine-5-carboxamide: Lacks the cyclopropylpropan-2-yl group.
2-(Methylthio)-4-(propylamino)pyrimidine-5-carboxamide: Different alkyl group on the amino substituent.
4-((2-Cyclopropylpropan-2-yl)amino)-2-(ethylthio)pyrimidine-5-carboxamide: Ethylthio instead of methylthio group.
Uniqueness
The unique combination of the cyclopropylpropan-2-yl group and the methylthio group in 4-(2-cyclopropylpropan-2-ylamino)-2-methylsulfanylpyrimidine-5-carboxamide may confer distinct biological properties, such as increased binding affinity to certain targets or enhanced metabolic stability.
属性
分子式 |
C12H18N4OS |
|---|---|
分子量 |
266.37 g/mol |
IUPAC 名称 |
4-(2-cyclopropylpropan-2-ylamino)-2-methylsulfanylpyrimidine-5-carboxamide |
InChI |
InChI=1S/C12H18N4OS/c1-12(2,7-4-5-7)16-10-8(9(13)17)6-14-11(15-10)18-3/h6-7H,4-5H2,1-3H3,(H2,13,17)(H,14,15,16) |
InChI 键 |
OCQBSVMISUENCB-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C1CC1)NC2=NC(=NC=C2C(=O)N)SC |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 5-[5-(3-phenylpropyl)thiophen-2-yl]pentanoate](/img/structure/B8498721.png)
![8-(1H-Inden-2-ylmethyl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B8498731.png)


![1h-Imidazole,2-(4-chlorophenyl)-1-[4-(methylsulfonyl)phenyl]-4-[(phenylthio)methyl]-](/img/structure/B8498770.png)
![(S)-3-[1-(4-bromo-phenyl)-ethyl]-1,1-dimethyl-urea](/img/structure/B8498778.png)

![N-[(3-chlorophenyl)methyl]-2,2-dimethylpropanamide](/img/structure/B8498782.png)




![2-[3-(2-Hydroxyphenyl)acryloyl]benzoic acid](/img/structure/B8498811.png)
